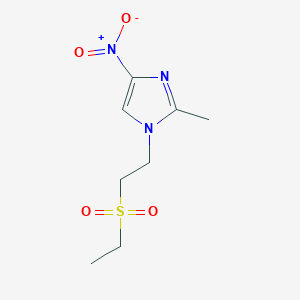
4-(Benzyloxy)pyridine N-oxide
Übersicht
Beschreibung
4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide . It undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Synthesis Analysis
Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles . This review aims to summarize the applications of various non-chiral and chiral pyridine N-oxides in catalysis of a variety of reactions .Molecular Structure Analysis
The molecular structure of pyridine N-oxide has been determined by gas phase electron diffraction . The Empirical Formula (Hill Notation) of 4-(Benzyloxy)pyridine N-oxide is C12H11NO2 .Chemical Reactions Analysis
4-(Benzyloxy)pyridine N-oxide undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .Physical And Chemical Properties Analysis
The molecular weight of 4-(Benzyloxy)pyridine N-oxide is 201.22 . The melting point is 178-179 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridone Derivatives
4-(Benzyloxy)pyridine N-oxide serves as an intermediate in the synthesis of 4-Hydroxy-1-methyl-2-pyridone , which is a reactant used in the synthesis of 3-deaza-3-halouracil nucleosides . These nucleosides exhibit cytostatic activity in three cancer cell lines, indicating potential applications in cancer research and treatment .
Stereoselective Synthesis
This compound is involved in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines. These structures are significant in medicinal chemistry as they are found in a variety of pharmacologically active molecules .
Hydrogenation Reactions
It undergoes hydrogenation over palladium to afford pyridine. This reaction is valuable in chemical synthesis where pyridine is a desired product .
Research Use Only (RUO) Applications
As indicated by suppliers like Thermo Scientific Chemicals, 4-(Benzyloxy)pyridine N-oxide is marked for research use only, suggesting its utility in various experimental and analytical settings within scientific research laboratories .
Wirkmechanismus
Target of Action
4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide
Mode of Action
The compound undergoes hydrogenation over palladium to afford pyridine . This suggests that its mode of action might involve a reduction process where it loses its oxide group.
Biochemical Pathways
The compound participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines . These are important classes of compounds in medicinal chemistry, suggesting that 4-(Benzyloxy)pyridine N-oxide might be involved in various biochemical pathways.
Safety and Hazards
4-(Benzyloxy)pyridine N-oxide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash face, hands, and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Photocatalysis unlocks high energy species able both to circumvent the inherent low reactivity of the greenhouse gas and oxidant N2O (E0 (N2O/N2) = +1.77 V vs. SHE), and to reduce pyridine N-oxides (E1/2 (pyridine N-oxide/pyridine) = −1.04 V vs. SHE). The rhenium complex [Re (4,4′-tBu-bpy) (CO)3Cl] proved to be efficient in performing both reactions under ambient conditions, enabling the deoxygenation of N2O as well as synthetically relevant and functionalized pyridine N-oxides .
Eigenschaften
IUPAC Name |
1-oxido-4-phenylmethoxypyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQPKJQYWTFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304350 | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Benzyloxy)pyridine N-oxide | |
CAS RN |
2683-66-1 | |
| Record name | 2683-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)pyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide in the synthesis of the luminescent thermometers described in the paper?
A1: 4-(Benzyloxy)pyridine N-oxide (benpyo) acts as a bulky, red-emissive linker in the construction of the three-dimensional (3D) polycyanidometallate-based materials. [] It coordinates to the metal centers, influencing the overall structure and properties of the resulting frameworks. Specifically, the presence of benpyo contributes to the luminescence properties of the materials, enabling their potential use as temperature sensors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















